1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
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Overview
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method involves the reaction of 3-aminopiperidine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Shares the oxadiazole moiety but differs in the rest of the structure.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexanamine: Similar oxadiazole substitution but with a cyclohexane ring instead of piperidine.
Uniqueness
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is unique due to the combination of the piperidine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-11-9(12-14-7)6-13-4-2-3-8(10)5-13/h8H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWQEFTHIBTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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